![molecular formula C11H13N3O B1489223 (E)-1-(3-aminoazetidin-1-yl)-3-(pyridin-3-yl)prop-2-en-1-one CAS No. 2092877-30-8](/img/structure/B1489223.png)
(E)-1-(3-aminoazetidin-1-yl)-3-(pyridin-3-yl)prop-2-en-1-one
Overview
Description
(E)-1-(3-aminoazetidin-1-yl)-3-(pyridin-3-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C11H13N3O and its molecular weight is 203.24 g/mol. The purity is usually 95%.
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Biological Activity
(E)-1-(3-aminoazetidin-1-yl)-3-(pyridin-3-yl)prop-2-en-1-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its molecular characteristics, biological properties, and relevant research findings.
Molecular Characteristics
The compound's biological activity is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in critical physiological processes. It has been studied for its potential as a therapeutic agent in several conditions, including cancer and inflammation.
1. Anticancer Activity
Research indicates that this compound exhibits anticancer properties by inhibiting the proliferation of cancer cells. The compound has been shown to target specific kinases involved in tumor growth and metastasis.
2. Anti-inflammatory Effects
The compound has demonstrated anti-inflammatory activity by modulating pathways associated with inflammatory responses. This includes the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).
3. Enzyme Inhibition
Studies have reported that this compound inhibits various enzymes, contributing to its therapeutic effects in metabolic disorders and cancer .
Case Study 1: Anticancer Efficacy
A study conducted on human cancer cell lines revealed that treatment with this compound resulted in a significant reduction in cell viability, with IC50 values indicating potent activity against multiple cancer types .
Case Study 2: Anti-inflammatory Mechanism
In an animal model of inflammation, administration of the compound led to a marked decrease in inflammatory markers, showcasing its potential utility in treating inflammatory diseases .
Research Findings
Properties
IUPAC Name |
(E)-1-(3-aminoazetidin-1-yl)-3-pyridin-3-ylprop-2-en-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c12-10-7-14(8-10)11(15)4-3-9-2-1-5-13-6-9/h1-6,10H,7-8,12H2/b4-3+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDRDBNLPUHUYPS-ONEGZZNKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C=CC2=CN=CC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(CN1C(=O)/C=C/C2=CN=CC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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